molecular formula C7H7NO3 B1424486 5-Carboxy-2-methylpyridine 1-oxide CAS No. 30478-91-2

5-Carboxy-2-methylpyridine 1-oxide

Cat. No.: B1424486
CAS No.: 30478-91-2
M. Wt: 153.14 g/mol
InChI Key: NKUWMQONYMUDFU-UHFFFAOYSA-N
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Description

5-Carboxy-2-methylpyridine 1-oxide is a chemical compound that belongs to the pyridine family. It is a derivative of pyridine and is commonly used in various fields such as medical research, environmental research, and industrial research. The molecular formula of this compound is C7H7NO3, and it has a molecular weight of 153.14.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2-methylpyridine 1-oxide can be achieved through various synthetic routes. One common method involves the oxidation of 2-methylpyridine derivatives. For instance, the oxidation of 2-methylpyridine using oxidizing agents such as hydrogen peroxide or peracids can yield 2-methylpyridine 1-oxide, which can then be further carboxylated to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation processes. These processes often use continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-2-methylpyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield higher oxidation state derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

5-Carboxy-2-methylpyridine 1-oxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Carboxy-2-methylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in substitution reactions, where it replaces functional groups in other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine 1-oxide: A closely related compound with similar chemical properties.

    2-Chloro-5-methylpyridine: Another derivative of pyridine with distinct reactivity.

    5-Bromo-2-methylpyridine: A halogenated derivative with unique chemical behavior.

Uniqueness

This functional group allows the compound to participate in a wider range of chemical reactions compared to its non-carboxylated counterparts.

Properties

IUPAC Name

6-methyl-1-oxidopyridin-1-ium-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-5-2-3-6(7(9)10)4-8(5)11/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUWMQONYMUDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C=C1)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705434
Record name 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30478-91-2
Record name 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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